molecular formula C14H8N2O4 B14004594 (3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one CAS No. 93305-00-1

(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one

Cat. No.: B14004594
CAS No.: 93305-00-1
M. Wt: 268.22 g/mol
InChI Key: XRMZLXKBLLDZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)iminoisobenzofuran-1-one is a chemical compound with the molecular formula C14H8N2O4 It is known for its unique structure, which includes a nitrophenyl group and an iminoisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one typically involves the reaction of 3-nitrobenzaldehyde with isobenzofuran-1-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3-nitrobenzaldehyde and isobenzofuran-1-one.

    Catalyst: Commonly used catalysts include acids or bases.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating the reaction mixture to a specific temperature, typically around 60-80°C, for several hours.

Industrial Production Methods

Industrial production of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)iminoisobenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of 3-(3-aminophenyl)iminoisobenzofuran-1-one.

    Substitution: Formation of substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Nitrophenyl)iminoisobenzofuran-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the iminoisobenzofuran moiety can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzofuran: Similar in structure but lacks the iminoisobenzofuran moiety.

    3-Aminophenyl iminoisobenzofuran-1-one: A reduced form with an amino group instead of a nitro group.

Uniqueness

3-(3-Nitrophenyl)iminoisobenzofuran-1-one is unique due to the presence of both the nitrophenyl and iminoisobenzofuran groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

93305-00-1

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

3-(3-nitrophenyl)imino-2-benzofuran-1-one

InChI

InChI=1S/C14H8N2O4/c17-14-12-7-2-1-6-11(12)13(20-14)15-9-4-3-5-10(8-9)16(18)19/h1-8H

InChI Key

XRMZLXKBLLDZAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.